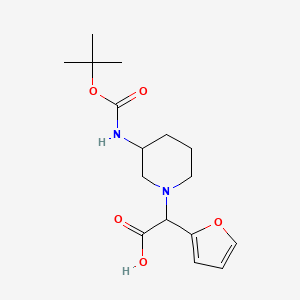

(3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid

Description

(3-Boc-amino-piperidin-1-yl)-furan-2-yl-acetic acid (CAS: 885276-12-0) is a heterocyclic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc)-protected amine at the 3-position and a furan-2-yl-acetic acid moiety at the 1-position. Its molecular formula is C₁₄H₂₀N₂O₅, with a molecular weight of 296.32 g/mol.

Properties

IUPAC Name |

2-(furan-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)17-11-6-4-8-18(10-11)13(14(19)20)12-7-5-9-22-12/h5,7,9,11,13H,4,6,8,10H2,1-3H3,(H,17,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGTXKSAXBQQSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C(C2=CC=CO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid typically involves multiple steps:

Protection of the Amino Group: The amino group on the piperidine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Formation of the Acetic Acid Moiety: The furan ring is functionalized with an acetic acid group through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Coupling Reaction: The Boc-protected piperidine derivative is then coupled with the furan-acetic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for (3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The acetic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: (3-Boc-amino-piperidin-1-YL)-furan-2-YL-ethanol.

Substitution: Free amine derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "(3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid":

Use in Antitumor Drug Synthesis

Anthra[2,3-b]furan-3-carboxamides Synthesis: (3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid can be used in the synthesis of anthra[2,3-b]furan-3-carboxamides . These compounds have demonstrated antitumor activity . Cyclic diamine residues are attached to the carboxamide function to create these agents .

Synthesis Methods: The most efficient method to activate the carboxyl group is the transformation into acyl chloride by treatment with thionyl chloride . The resulting carboxamides can then be obtained in high yields .

Mono-Boc Protection: To obtain anthra[2,3-b]furan-3-carboxamides, mono-Boc protected cyclic diamines are used . Intermediate Boc-carboxamides are purified by column chromatography and converted into target derivatives .

Water Solubility: Methanesulphonic acid can be used for deprotection, resulting in better water solubility of the anthra[2,3-b]furan-3-carboxamides .

Antitumor Activity:

- Inhibition of Tumor Cell Proliferation : The new compounds inhibited tumor cell proliferation at submicromolar or low micromolar concentrations .

- Activity Against Drug-Resistant Cells : Most new anthra[2,3-b]furan-3-carboxamides were cytotoxic for wild type cell lines as well as their isogenic drug-resistant counterparts .

- Pgp Expression : For anthra[2,3-b]furan-3-carboxamides, resistance indices were close to or less than 1, indicating effectiveness against Pgp-positive cells .

Other Piperidine Derivatives

Mechanism of Action

The mechanism of action of (3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory pathways, modulating their activity.

Pathways Involved: It may inhibit the production of pro-inflammatory cytokines and mediators, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of (3-Boc-amino-piperidin-1-yl)-furan-2-yl-acetic Acid and Analogs

Impact of Structural Variations

Ring System and Size

Substituent Position

- Boc Group at 3- vs. 4-Position : The Boc group’s position on the piperidine ring (3 in the target compound vs. 4 in CAS 870703-77-8) influences steric hindrance and electronic distribution. The 3-position may allow better spatial accommodation in enzyme active sites .

- Furan vs. Benzofuran : The benzofuran analog (CAS 885276-05-1) exhibits enhanced aromaticity and lipophilicity due to its fused benzene ring, which could improve membrane permeability but reduce aqueous solubility .

Functional Groups

- Carboxylic Acid vs. Acetic Acid : The phenyl-substituted analog (CAS 652971-20-5) features a carboxylic acid group, enabling salt formation and improved solubility in polar solvents compared to the acetic acid moiety in the target compound .

Biological Activity

Introduction

(3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a piperidine ring, a furan moiety, and a tert-butyloxycarbonyl (Boc) protecting group on the amino group. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development.

Synthesis Methods

Several synthetic routes have been proposed for the preparation of (3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid. These methods focus on maintaining the integrity of the compound while allowing for efficient synthesis. Common methods include:

- Amine Protection : The Boc group serves to protect the amino group during synthesis.

- Coupling Reactions : Typically involves coupling piperidine derivatives with furan-containing carboxylic acids.

Biological Activities

Research indicates that (3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid exhibits several notable biological activities:

Antioxidant Properties

Compounds with similar structures have demonstrated significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. Antioxidants help neutralize free radicals, thus protecting cellular components from damage.

Cytotoxicity Against Cancer Cell Lines

Studies suggest that related compounds may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of furan and piperidine have shown promise in anticancer therapy by inducing apoptosis in malignant cells.

Enzyme Modulation

The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. For example, it may interact with histone acetyltransferases or other metabolic enzymes, potentially influencing gene expression and cellular metabolism.

Comparative Analysis of Related Compounds

To better understand the biological activity of (3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Hydroxyflavone | Hydroxy group on flavone backbone | Antioxidant, anti-inflammatory |

| 2-Methyl-6-phenylethynylpyridine | Ethynyl group on pyridine | mGluR5 antagonist |

| Galangin | Flavonoid structure | Antioxidant, anticancer |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of (3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid in various fields:

- Anticancer Research : A study demonstrated that similar furan-based compounds exhibited IC50 values ranging from 1.6 μM to 10 μM against specific cancer cell lines, indicating promising cytotoxic effects .

- Enzyme Inhibition : Research on enzyme modulators revealed that compounds with furan moieties could inhibit histone acetyltransferase activity significantly, suggesting that (3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid may share this property .

- Antimicrobial Activity : Some derivatives have shown antibacterial and antifungal properties, with minimum inhibitory concentration (MIC) values indicating effectiveness against various pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid?

- Methodological Answer : The synthesis typically involves coupling a furan-2-yl-acetic acid derivative with a Boc-protected piperidine amine. For example:

Boc Protection : Protect the piperidine amine using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., triethylamine in dichloromethane) .

Carboxylic Acid Activation : Activate the furan-2-yl-acetic acid using coupling agents like HATU or EDCI with DMAP in anhydrous DMF .

Amide Bond Formation : React the activated acid with the Boc-protected piperidine amine, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

- Key Considerations : Monitor reaction progress using TLC or LC-MS. Boc deprotection (e.g., with TFA) may interfere with furan stability, requiring mild acidic conditions .

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Methods :

Q. What safety precautions are critical during handling?

- Hazards : Eye irritation (H319), respiratory irritation (H335) .

- Protocols :

- Use fume hoods, nitrile gloves, and safety goggles.

- Store in airtight containers at 2–8°C, away from oxidizers .

- In case of exposure, rinse eyes with water for 15 min and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Case Study : Discrepancies in <sup>13</sup>C NMR signals for the Boc group (expected δ 28–30 ppm) might arise from residual solvents or tautomerism in the furan ring.

- Solution :

Re-crystallize the compound from ethyl acetate/hexane to remove impurities .

Use deuterated solvents (e.g., CDCl3 instead of DMSO-d6) to avoid solvent interference .

Validate with 2D NMR (HSQC, HMBC) to confirm coupling between the piperidine and furan moieties .

Q. What strategies optimize stability during long-term storage?

- Degradation Pathways : Hydrolysis of the Boc group (pH-sensitive) or furan ring oxidation .

- Stabilization Methods :

Q. How can metabolic pathways of this compound be predicted using computational tools?

- In Silico Workflow :

Metabolite Prediction : Use software like MetaSite or GLORYx to identify likely sites of oxidation (e.g., furan ring or piperidine nitrogen) .

CYP450 Binding : Molecular docking (AutoDock Vina) to assess interactions with CYP3A4/2D6 isoforms .

Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH, LC-MS/MS analysis) .

- Data Interpretation : A metabolite with m/z 304.1286 (C16H17FN2O3) was previously observed in related analogs .

Conflict Resolution in Experimental Design

Q. How to address low yields in coupling reactions involving the furan moiety?

- Root Cause : Steric hindrance from the Boc group or furan ring electron deficiency .

- Optimization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.